Isopropyl thiocyanate

Descripción general

Descripción

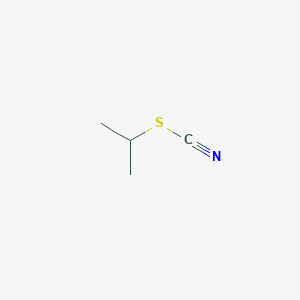

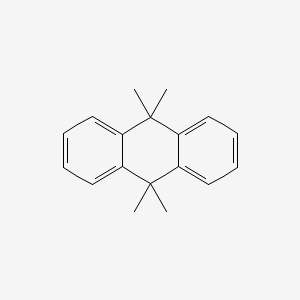

Isopropyl thiocyanate, also known as Isopropyl isothiocyanate, is a compound with the molecular formula C4H7NS . It has been identified as one of the volatile components in the seed kernel and leaf of Moringa peregrina .

Synthesis Analysis

Isothiocyanates, including Isopropyl thiocyanate, can be synthesized from alkyl and aryl amines. This involves a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in situ by treatment of amines with carbon disulfide and triethylamine . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines .Molecular Structure Analysis

The molecular structure of Isopropyl thiocyanate consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Isothiocyanates, including Isopropyl thiocyanate, are weak electrophiles and are susceptible to hydrolysis . They can undergo various reactions, including nucleophilic, electrophilic, and free radical reactions .Physical And Chemical Properties Analysis

Isopropyl thiocyanate has a molecular weight of 101.170 . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación

-

Organic & Biomolecular Chemistry

- Summary of Application : Thiocyanates, including Isopropyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .

- Methods of Application : The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .

- Results or Outcomes : The application of thiocyanates has broad prospects due to their excellent antibacterial, antiparasitic, and anticancer activities .

-

Chemical Papers

- Summary of Application : Isothiocyanates, including Isopropyl thiocyanate, are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family . They are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry .

- Methods of Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen .

- Results or Outcomes : The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .

-

Synthetic Drugs

- Summary of Application : Thiocyanates are common in synthetic drugs . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .

- Methods of Application : The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .

- Results or Outcomes : The application of thiocyanates has broad prospects due to their excellent antibacterial, antiparasitic, and anticancer activities .

-

Organic Synthesis

- Summary of Application : Organic thiocyanates are valued building blocks. They allow to access efficiently various sulfur containing functional groups and scaffolds .

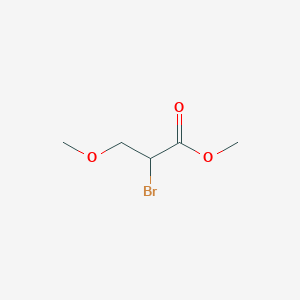

- Methods of Application : Several synthesis routes exist, the most common being the reaction between alkyl halides and alkali thiocyanate in aqueous media . Illustrative is the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol .

- Results or Outcomes : This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .

-

Pharmaceutical Chemistry

- Summary of Application : Thiocyanates are common in synthetic drugs . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .

- Methods of Application : The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .

- Results or Outcomes : The application of thiocyanates has broad prospects due to their excellent antibacterial, antiparasitic, and anticancer activities .

-

Material Science

- Summary of Application : Organic thiocyanates are valued building blocks. They allow to access efficiently various sulfur containing functional groups and scaffolds .

- Methods of Application : Several synthesis routes exist, the most common being the reaction between alkyl halides and alkali thiocyanate in aqueous media . Illustrative is the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol .

- Results or Outcomes : This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .

Safety And Hazards

Isopropyl thiocyanate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life with long-lasting effects .

Direcciones Futuras

Propiedades

IUPAC Name |

propan-2-yl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4(2)6-3-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABTFPYLQSPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289372 | |

| Record name | isopropyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl thiocyanate | |

CAS RN |

625-59-2 | |

| Record name | 625-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)

![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)

![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)